1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Diethylaminoethyl Group: This step involves the alkylation of the indole nitrogen with a diethylaminoethyl halide under basic conditions.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield an indole-3-carboxylic acid derivative, while reduction could produce a fully saturated indoline derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole: Without the dihydrochloride salt form.
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)benzene: A benzene derivative with similar substituents.
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)pyridine: A pyridine derivative with similar substituents.
Uniqueness
1-(2-Diethylaminoethyl)-3-(1-methyl-2-pyrrolidinyl)indole dihydrochloride is unique due to its specific indole core structure combined with the diethylaminoethyl and pyrrolidinyl substituents. This unique combination may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
4802-61-3 |
---|---|
Molecular Formula |
C19H31Cl2N3 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
diethyl-[2-[3-(1-methylpyrrolidin-1-ium-2-yl)indol-1-yl]ethyl]azanium;dichloride |
InChI |
InChI=1S/C19H29N3.2ClH/c1-4-21(5-2)13-14-22-15-17(18-11-8-12-20(18)3)16-9-6-7-10-19(16)22;;/h6-7,9-10,15,18H,4-5,8,11-14H2,1-3H3;2*1H |
InChI Key |
UIBCAPLKHMYITB-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN1C=C(C2=CC=CC=C21)C3CCC[NH+]3C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.